molecular formula C9H11ClO2S B8465688 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane

2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane

Cat. No.: B8465688
M. Wt: 218.70 g/mol
InChI Key: KHMVWIBXPUJAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane is a heterocyclic compound that contains both a thiophene ring and a dioxolane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis . The presence of a chloromethyl group on the thiophene ring and a dioxolane ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and dioxolane-containing molecules. Examples include:

Uniqueness

The uniqueness of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane lies in its combination of a thiophene ring with a dioxolane ring and a chloromethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it useful for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

2-[5-(chloromethyl)thiophen-2-yl]-2-methyl-1,3-dioxolane

InChI

InChI=1S/C9H11ClO2S/c1-9(11-4-5-12-9)8-3-2-7(6-10)13-8/h2-3H,4-6H2,1H3

InChI Key

KHMVWIBXPUJAIA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(S2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [5-(2-methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-methanol (2.5 g, 12.48 mmol) in dry CH2Cl2 (25.0 mL) was treated at 0° C. with Et3N (2.26 mL, 16.23 mmol) followed by DMAP (152 mg, 1.25 mmol) and Ms-Cl (1.16 mL, 14.98 mmol). The reaction mixture was stirred at rt for 2 h before being quenched with water (30 mL), extracted with CH2Cl2 (50 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give 2.16 g of crude 2-(5-chloromethyl-thiophen-2-yl)-2-methyl-[1,3]dioxolane as a yellow oil. A solution of the crude material 2.11 g) in DMF (15 mL) was treated at rt with a solution of (4-nitro-2H-[1,2,3]triazole (226 mg, 2.00 mmol) in DMF (15.0 mL) pretreated for 30 min with DIPEA (2.76 mL, 16.13 mmol). The resulting mixture was stirred overnight at 50° C. Water (100 mL), followed by EA (100 mL) were added. The org. extract was washed with water (100 mL), dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (2:1 hept-EA) gave the title compound as a white solid: TLC:rf (2:1 hept-EA)=0.17. LC-MS-conditions 02: tR=0.98 min; [M+H]+=297.08.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.26 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
152 mg
Type
catalyst
Reaction Step Four

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